molecular formula C12H20BrNO2 B2823289 Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 2503155-23-3

Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No. B2823289
M. Wt: 290.201
InChI Key: XFFUNCVPXHCZJI-BBBLOLIVSA-N
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Description

Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, also known as TBAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBAB is a bicyclic compound that contains a quaternary ammonium salt, which makes it a useful reagent in organic synthesis.

Scientific Research Applications

Efficient Scalable Synthesis Routes

The development of efficient, scalable synthetic routes for enantiomerically pure compounds is a significant area of research. For instance, Maton et al. (2010) describe an improved scalable route to synthesize an enantiomerically pure compound using a commercially available chiral lactone, highlighting significant advancements over traditional methods. This synthesis involves an epimerization/hydrolysis step to avoid tedious purification, demonstrating the compound's utility in producing large quantities efficiently (Maton et al., 2010).

Conformationally Constrained Amino Acids

Hart and Rapoport (1999) report the synthesis of a glutamic acid analogue from L-serine, leading to the creation of 2-substituted 7-azabicyclo[2.2.1]heptane amino acids. This work demonstrates the compound's role in synthesizing constrained amino acids, which are valuable in studying structure-activity relationships in drug discovery (Hart & Rapoport, 1999).

Novel Scaffolds for Piperidine Substitutes

Harmsen et al. (2011) describe the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, showcasing the compound's application in creating new scaffolds for substituted piperidines. This highlights its role in diversifying the types of chemical structures available for pharmaceutical research (Harmsen et al., 2011).

Peptidomimetics Synthesis

The synthesis of constrained peptidomimetic structures, such as the work by Mandal et al. (2005), demonstrates the compound's utility in creating rigid dipeptide mimetics. These structures serve as valuable tools for structure-activity relationship studies in peptide-based drug discovery, illustrating the compound's application in synthesizing complex molecular architectures (Mandal et al., 2005).

properties

IUPAC Name

tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8(6-9)7-13/h8-10H,4-7H2,1-3H3/t8-,9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFUNCVPXHCZJI-BBBLOLIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

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